molecular formula C9H14O3 B3384759 Methyl 2-(2-methyl-3-oxocyclopentyl)acetate CAS No. 57069-78-0

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Cat. No.: B3384759
CAS No.: 57069-78-0
M. Wt: 170.21 g/mol
InChI Key: KFWISWTYJGPPPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate typically involves the esterification of 2-(2-methyl-3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

  • Methyl 2-(2-pentyl-3-oxocyclopentyl)acetate
  • Methyl 2-(2-ethyl-3-oxocyclopentyl)acetate

Comparison: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is unique due to its specific structural features, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses .

Properties

IUPAC Name

methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-7(3-4-8(6)10)5-9(11)12-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWISWTYJGPPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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